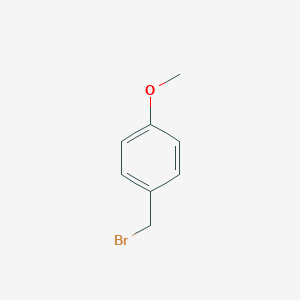
4-甲氧基苄基溴
概述
描述
4-Methoxybenzyl bromide, also known as 1-(Bromomethyl)-4-methoxybenzene, 4-(Bromomethyl)anisole, or 4-(Bromomethyl)phenyl methyl ether, is a widely used building block in organic chemistry . It is primarily used for the protection of hydroxyl groups, which can be removed by treatment with DDQ .
Synthesis Analysis
The synthesis of 4-Methoxybenzyl bromide can be achieved from 4-Methylbenzyl alcohol . Power ultrasound has been found to efficiently facilitate the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis .Molecular Structure Analysis
The linear formula of 4-Methoxybenzyl bromide is CH2BrC6H4OCH3 . Its molecular weight is 201.06 . The SMILES string representation of its structure is COc1ccc(CBr)cc1 .Chemical Reactions Analysis
4-Methoxybenzyl Bromide is a useful reactant in studying diarylpyrazoles as cyclooxygenase 2 inhibitors .Physical And Chemical Properties Analysis
4-Methoxybenzyl bromide is a colorless to light yellow liquid . It has a refractive index of n20/D 1.5780 (lit.) . Its boiling point is 91 °C/1 mmHg (lit.) , and its density is 1.395 g/mL at 19 °C (lit.) .科学研究应用
Protection of Hydroxyl Groups
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
4-Methoxybenzyl bromide is used as a reagent for the protection of hydroxyl groups . The hydroxyl group is a common functional group in organic chemistry, and protecting it during reactions can prevent unwanted side reactions.
Methods of Application
The hydroxyl group of the compound to be protected is reacted with 4-Methoxybenzyl bromide. The bromide ion acts as a leaving group, allowing the oxygen of the hydroxyl group to bond with the carbon of the 4-Methoxybenzyl group .
Results or Outcomes
The result is a compound where the hydroxyl group is protected by a 4-Methoxybenzyl group. This protection can be removed by treatment with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .
Synthesis of ®-(-)-Argentilactone
Specific Scientific Field
This application is also in the field of Organic Chemistry .
Summary of the Application
4-Methoxybenzyl bromide has been used in the synthesis of ®-(-)-Argentilactone . Argentilactone is a natural product with potential pharmaceutical applications.
Results or Outcomes
The result of this application is the successful synthesis of ®-(-)-Argentilactone .
Preparation of 4-Methoxybenzyl Esters
Specific Scientific Field
This application is in the field of Organic Synthesis .
Summary of the Application
4-Methoxybenzyl bromide is used in the preparation of 4-Methoxybenzyl esters . These esters are often used as intermediates in the synthesis of more complex organic compounds .
Methods of Application
The carboxylate group of the compound to be esterified is reacted with 4-Methoxybenzyl bromide . The bromide ion acts as a leaving group, allowing the oxygen of the carboxylate group to bond with the carbon of the 4-Methoxybenzyl group .
Results or Outcomes
The result is a 4-Methoxybenzyl ester, which can be used as an intermediate in further reactions .
Synthesis of Diarylpyrazoles
Specific Scientific Field
This application is in the field of Medicinal Chemistry .
Summary of the Application
4-Methoxybenzyl bromide is used in the synthesis of diarylpyrazoles . Diarylpyrazoles are a class of compounds that have been studied as potential cyclooxygenase 2 inhibitors .
Results or Outcomes
The result of this application is the successful synthesis of diarylpyrazoles .
安全和危害
4-Methoxybenzyl bromide is hazardous and can cause severe skin burns and eye damage . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when risk of exposure occurs . It should be used in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
属性
IUPAC Name |
1-(bromomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRWGTZFONRKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181878 | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl bromide | |
CAS RN |
2746-25-0 | |
| Record name | 4-Methoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(bromomethyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

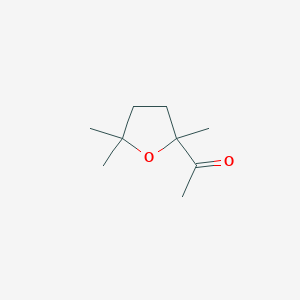

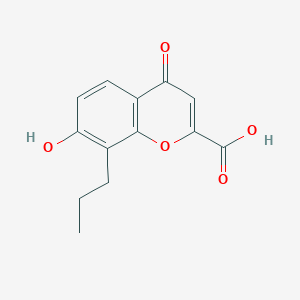
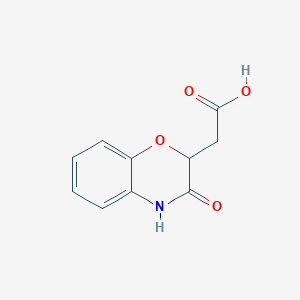
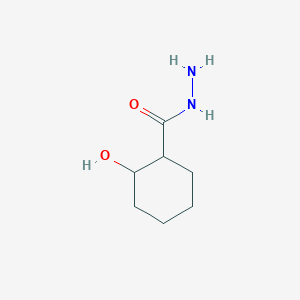

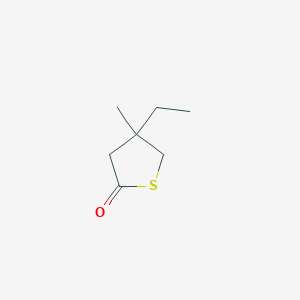
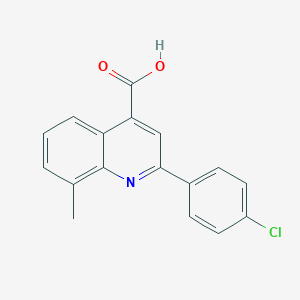

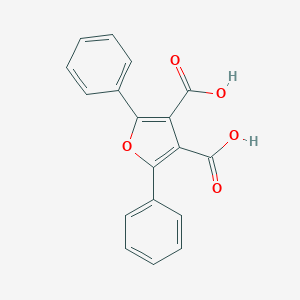
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

